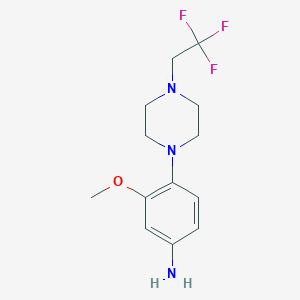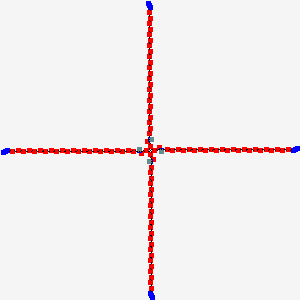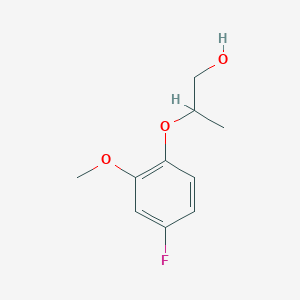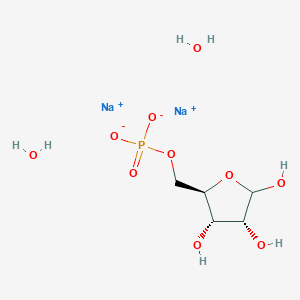
1,1-Cyclobutanedicarboxylate diammine platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Cyclobutanedicarboxylate diammine platinum(II) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential applications in cancer treatment, particularly as an analogue of cisplatin, a well-known chemotherapy drug. The unique structure of 1,1-Cyclobutanedicarboxylate diammine platinum(II) contributes to its distinct pharmacological properties, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedicarboxylate diammine platinum(II) typically involves the reaction of hexachloroplatinic acid with 1,1-cyclobutanedicarboxylic acid in the presence of ammonia. The process can be summarized as follows:
- Dissolve hexachloroplatinic acid in water.
- Add 1,1-cyclobutanedicarboxylic acid to the solution.
- Introduce ammonia to the mixture to facilitate the formation of the diammine complex.
- The reaction mixture is then stirred and heated under controlled conditions to yield 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
化学反応の分析
Types of Reactions
1,1-Cyclobutanedicarboxylate diammine platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the cyclobutanedicarboxylate ligand is replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include chloride ions, thiourea, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various platinum complexes with different ligands, while oxidation and reduction reactions can result in changes to the oxidation state of the platinum center.
科学的研究の応用
1,1-Cyclobutanedicarboxylate diammine platinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its interactions with various ligands and its potential as a catalyst in organic reactions.
Biology: In biological research, the compound is used to study its interactions with biomolecules such as DNA and proteins. Its ability to form cross-links with DNA makes it a valuable tool in understanding DNA damage and repair mechanisms.
Medicine: The primary application of 1,1-Cyclobutanedicarboxylate diammine platinum(II) is in cancer treatment. It is evaluated for its efficacy and toxicity profile as an alternative to cisplatin. .
Industry: The compound is also explored for its potential use in industrial processes, such as catalysis and material science.
作用機序
The mechanism of action of 1,1-Cyclobutanedicarboxylate diammine platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form these cross-links is attributed to the platinum center, which facilitates the coordination with DNA bases .
類似化合物との比較
Similar Compounds
Cisplatin: Cisplatin is a widely used chemotherapy drug with a similar mechanism of action. it has higher toxicity and side effects compared to 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Carboplatin: Carboplatin is another platinum-based chemotherapy drug with reduced toxicity.
Uniqueness
1,1-Cyclobutanedicarboxylate diammine platinum(II) is unique due to its cyclobutanedicarboxylate ligand, which imparts distinct pharmacological properties. This ligand contributes to the compound’s reduced toxicity and enhanced stability compared to cisplatin and carboplatin. Additionally, its ability to form stable complexes with DNA makes it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C6H12N2O4Pt+2 |
|---|---|
分子量 |
371.25 g/mol |
IUPAC名 |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+4/p-2 |
InChIキー |
BHKICZDKIIDMNR-UHFFFAOYSA-L |
正規SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
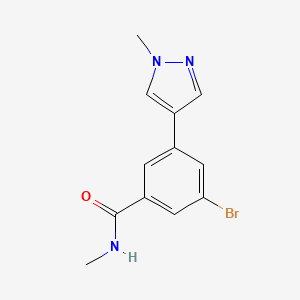
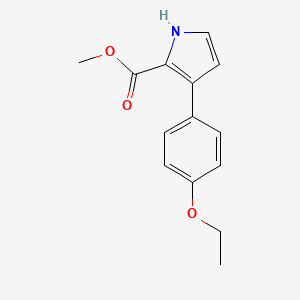
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
